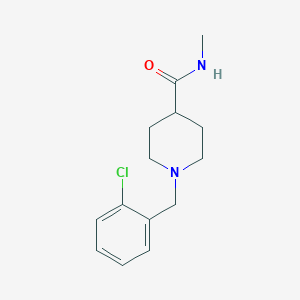
N-(1,3-benzodioxol-5-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Research on compounds with a pyran core, such as N-(1,3-benzodioxol-5-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, focuses on exploring their synthesis, structural characteristics, and chemical behavior. These studies contribute to the broader understanding of their potential applications in various fields, excluding drug usage and dosage or side effects.
Synthesis Analysis
The synthesis of compounds related to this compound involves complex reactions including cyclization and cross-coupling methods. For instance, the Suzuki cross-coupling reaction has been employed for the synthesis of thiophene-2-carboxamides, indicating a potential pathway for synthesizing structurally related compounds (Ahmad et al., 2021).
Molecular Structure Analysis
Molecular structure determination, including X-ray crystallography, provides insights into the compound's configuration and supramolecular aggregation. For example, studies on related pyran derivatives have revealed centrosymmetric hydrogen-bonded dimers facilitated by N–H···O interactions, which could be relevant to understanding the molecular structure of this compound (Kranjc et al., 2012).
Chemical Reactions and Properties
The chemical reactivity and interactions of pyran derivatives can be elucidated through studies on their functionalization reactions. Research on similar compounds has shown the significance of the pyrazole C3 substituent in conferring specific chemical properties, which could inform the understanding of chemical reactions involving this compound (Shim et al., 2002).
Physical Properties Analysis
The physical properties of related compounds, such as thermal stability and crystalline structure, provide a foundation for understanding the physical characteristics of this compound. Studies on pyrazole derivatives have highlighted their thermal stability and crystalline behavior, which could be analogous to the compound of interest (Kumara et al., 2018).
Chemical Properties Analysis
Investigations into the chemical properties of similar compounds have focused on their electronic structure, reactivity, and potential interactions, such as hydrogen bonding and π-π interactions. These studies are crucial for predicting the reactivity and stability of this compound (Saeed et al., 2020).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The compound, also known as “N-(1,3-benzodioxol-5-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” or “F5343-0072”, is primarily targeted towards cancer cells .
Mode of Action
The compound interacts with its targets, the cancer cells, by causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells . This is achieved through the modulation of microtubule assembly, either by suppressing tubulin polymerization or stabilizing the microtubule structure .
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and apoptosis . By modulating microtubule assembly, it causes mitotic blockade, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s anticancer activity has been evaluated against prostate (lncap), pancreatic (mia paca-2), and acute lymphoblastic leukemia (ccrf-cem) cancer cell lines .
Result of Action
The compound’s action results in the death of cancer cells. It causes cell cycle arrest at the S phase and induces apoptosis in cancer cells . The compound exhibits good selectivity between cancer cells and normal cells .
Action Environment
The compound’s anticancer activity has been evaluated in vitro against various cancer cell lines .
Analyse Biochimique
Biochemical Properties
Related compounds have shown a wide range of pharmacological activities, including anti-cancer , anti-infective , anti-diabetic , and anti-oxidant activities .
Cellular Effects
Some related compounds have shown to exhibit good selectivity between cancer cells and normal cells .
Molecular Mechanism
It is known that related compounds interact with the Glycogen synthase kinase-3 beta .
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c22-19(21-13-15-6-7-17-18(12-15)25-14-24-17)20(8-10-23-11-9-20)16-4-2-1-3-5-16/h1-7,12H,8-11,13-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLTYAYGZYLUKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-benzyl-N~1~-(sec-butyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5125585.png)
![methyl 4-[({3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]-4-imidazolidinyl}acetyl)amino]benzoate](/img/structure/B5125590.png)
![N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(2-fluorophenyl)ethanediamide]](/img/structure/B5125603.png)
![6-amino-4-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5125611.png)
![2-[(3-anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B5125614.png)

![{[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl]thio}acetonitrile](/img/structure/B5125617.png)
![7-(4-bromophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B5125631.png)
![1-{4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}ethanone](/img/structure/B5125657.png)
![11-(4-chloro-3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5125662.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxybenzamide](/img/structure/B5125668.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-thiophenecarboxamide](/img/structure/B5125676.png)